HDS Reactivity Advantage: 1,8-DMDBT vs. 4,6-DMDBT Under Low-Pressure Catalytic Conditions
Under low-pressure HDS conditions over sulfided CoO-MoO3/γ-Al2O3 at 350–450 °C, methyl substituents on dibenzothiophene located at a distance from the sulfur atom (positions 1 and 8) slightly increased reactivity, whereas substituents in the 4-position or both 4- and 6-positions significantly decreased reactivity [1]. In a related high-pressure competitive study, the relative first-order rate constants for DBT, 4-MDBT, and 4,6-DMDBT were determined; 4,6-DMDBT reacted at approximately one-fifth the rate of unsubstituted DBT [2]. 1,8-DMDBT, bearing methyl groups distal to sulfur, is expected to exhibit reactivity comparable to or exceeding that of DBT, representing a >5-fold enhancement over 4,6-DMDBT based on the class-level reactivity trend established in the literature [1].
| Evidence Dimension | Relative HDS first-order rate constant (normalized to DBT) |
|---|---|
| Target Compound Data | Estimated >1.0 (slightly enhanced relative to DBT) based on distal-methyl structure-activity trend [1] |
| Comparator Or Baseline | 4,6-DMDBT ≈ 0.2 (one-fifth of DBT rate) [2] |
| Quantified Difference | >5-fold rate enhancement for 1,8-DMDBT vs. 4,6-DMDBT (inferred from class trend) |
| Conditions | Sulfided CoO-MoO3/γ-Al2O3 catalyst, atmospheric pressure, 350–450 °C, pulse microreactor [1]; high-pressure competitive flow reactor [2] |
Why This Matters
For catalyst screening and kinetic modeling of deep HDS, selecting 1,8-DMDBT over 4,6-DMDBT as a model substrate avoids the confounding steric hindrance effects that dominate the reactivity of the 4,6-isomer, enabling more accurate assessment of catalyst intrinsic activity for non-hindered alkylated sulfur species.
- [1] Kilanowski, D.R.; Teeuwen, H.; de Beer, V.H.J.; Gates, B.C.; Schuit, G.C.A.; Kwart, H. Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds catalyzed by sulfided CoO-MoO3/γ-Al2O3: low-pressure reactivity studies. J. Catal. 1978, 55 (2), 129-137. View Source
- [2] Houalla, M.; Broderick, D.H.; Sapre, A.V.; Nag, N.K.; de Beer, V.H.J.; Gates, B.C.; Kwart, H. Hydrodesulfurization of methyl-substituted dibenzothiophenes catalyzed by sulfided Co-Mo/γ-Al2O3. J. Catal. 1980, 61 (2), 523-527. View Source
